molecular formula C32H8CuF8N8 B13030125 2,3,9,10,16,17,23,24-OctafluorophthalocyanineCopper(II)

2,3,9,10,16,17,23,24-OctafluorophthalocyanineCopper(II)

Cat. No.: B13030125
M. Wt: 720.0 g/mol
InChI Key: SYOZEEBBXMOLOS-UHFFFAOYSA-N
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Description

2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) is a highly fluorinated phthalocyanine complex with the molecular formula C32H8CuF8N8. This compound is known for its unique electronic properties and stability, making it a valuable material in various scientific and industrial applications. It appears as a dark red to dark blue powder or crystal and is often used in the fields of photonics, optoelectronics, and organic semiconductors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) typically involves the reaction of copper(II) salts with fluorinated phthalonitrile precursors under high-temperature conditions. One common method is the cyclotetramerization of 3,6-difluorophthalonitrile in the presence of a copper(II) salt, such as copper(II) chloride, in a high-boiling solvent like quinoline. The reaction is carried out at elevated temperatures (around 200-250°C) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves sublimation purification to achieve high purity levels. The sublimation process involves heating the crude product under reduced pressure, allowing the pure compound to sublime and be collected on a cooler surface. This method ensures the removal of impurities and results in a product with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state copper complexes, while reduction can produce lower oxidation state species. Substitution reactions can result in various functionalized phthalocyanine derivatives .

Scientific Research Applications

2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and as a building block for the construction of metal-organic frameworks (MOFs).

    Biology: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Employed in the production of organic semiconductors, photovoltaic cells, and sensors

Mechanism of Action

The mechanism of action of 2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells. The compound’s electronic properties also make it an effective material for use in organic semiconductors and photovoltaic cells, where it facilitates charge transport and light absorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,9,10,16,17,23,24-Octafluorophthalocyanine Copper(II) is unique due to its high degree of fluorination, which imparts exceptional stability, electronic properties, and solubility in various solvents. These characteristics make it particularly suitable for advanced applications in photonics, optoelectronics, and organic semiconductors .

Properties

Molecular Formula

C32H8CuF8N8

Molecular Weight

720.0 g/mol

IUPAC Name

copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H8F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H;/q-2;+2

InChI Key

SYOZEEBBXMOLOS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)F)F)F)F)C9=CC(=C(C=C94)F)F.[Cu+2]

Origin of Product

United States

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